molecular formula C3H5F2N B8115722 (S)-2,2-Difluorocyclopropan-1-amine

(S)-2,2-Difluorocyclopropan-1-amine

Cat. No.: B8115722
M. Wt: 93.08 g/mol
InChI Key: ZZZWPZNCTRVYMD-REOHCLBHSA-N
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Description

(S)-2,2-Difluorocyclopropan-1-amine is a chiral compound characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2-Difluorocyclopropan-1-amine typically involves the cyclopropanation of suitable precursors followed by the introduction of fluorine atoms. One common method includes the reaction of a suitable alkene with a fluorinating agent under controlled conditions to form the difluorocyclopropane ring. The amine group can then be introduced through subsequent reactions, such as amination or reductive amination.

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for the efficient and controlled production of the compound. This method can enhance the yield and purity of the product while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2-Difluorocyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its reactivity and properties.

    Substitution: The fluorine atoms in the cyclopropane ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclopropanone derivatives, while substitution reactions can introduce various functional groups into the cyclopropane ring.

Scientific Research Applications

(S)-2,2-Difluorocyclopropan-1-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2,2-Difluorocyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The cyclopropane ring provides structural rigidity, which can influence the compound’s reactivity and stability in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluorocyclopropan-1-amine: Lacks the chiral center present in (S)-2,2-Difluorocyclopropan-1-amine.

    2,2-Difluorocyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of an amine group.

    2,2-Difluorocyclopropan-1-ol: Features a hydroxyl group in place of the amine group.

Uniqueness

This compound is unique due to its chiral nature and the presence of both fluorine atoms and an amine group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1S)-2,2-difluorocyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F2N/c4-3(5)1-2(3)6/h2H,1,6H2/t2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZWPZNCTRVYMD-REOHCLBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C1(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

93.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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